![molecular formula C8H8N4 B2833958 4-Hydrazinylcinnoline CAS No. 16401-27-7](/img/structure/B2833958.png)
4-Hydrazinylcinnoline
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Description
Scientific Research Applications
Antimicrobial Applications
4-Hydrazinylcinnoline derivatives have been synthesized and evaluated for their potential as antimicrobial agents. Notably, quinoline derivatives bearing the pyrazole moiety were developed, showing potent antibacterial and antifungal activities against various strains of bacteria and fungi. For instance, certain pyrazole derivatives demonstrated superior efficacy compared to reference drugs, highlighting the compound's promise in developing novel antimicrobial agents (El Shehry et al., 2018).
Antitumor and Anticancer Applications
The antitumor and anticancer potential of this compound derivatives has also been explored. Research indicates that some synthesized derivatives, particularly those involving pyrazole, triazole, and thiazolidine-pyrimidoquinoline frameworks, exhibited potent antitumor activity. These findings suggest a promising avenue for the development of new anticancer drugs, with specific compounds showing significant cytotoxicity against cancer cell lines (Abu‐Hashem & Aly, 2012).
Synthesis and Chemical Applications
This compound serves as a foundational compound in the synthesis of various heterocyclic compounds, demonstrating the chemical versatility and utility of this compound in organic chemistry. Novel synthesis routes have been developed for cinnolines, dihydrocinnolines, and 1-aminoindolines, utilizing diazo functionalities and showcasing the compound's role in facilitating the creation of nitrogen heterocycles (Hasegawa et al., 2008).
Antioxidant and Biological Activity
The antioxidant activity of 4-hydrazinoquinoline derivatives has been investigated, with studies showing that these compounds exhibit promising antioxidant properties. This research has implications for the development of compounds that could protect against oxidative stress, further underscoring the biological significance of this compound derivatives (Romanenko & Kozyr, 2022).
properties
IUPAC Name |
cinnolin-4-ylhydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-11-8-5-10-12-7-4-2-1-3-6(7)8/h1-5H,9H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALUISOIGGICEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=N2)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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